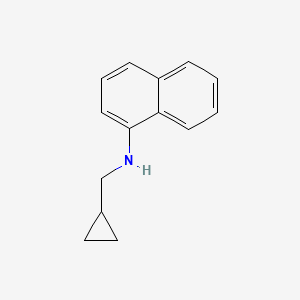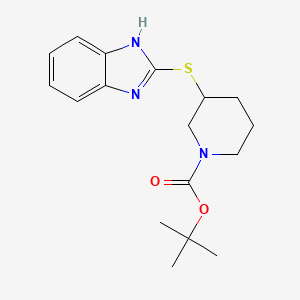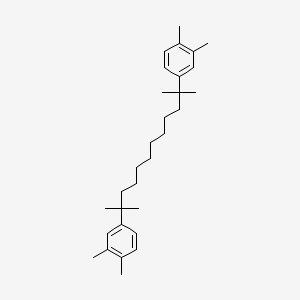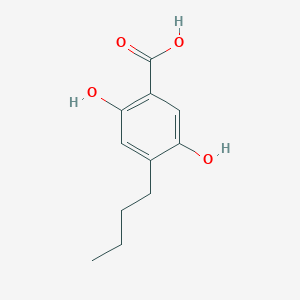
4-Butyl-2,5-dihydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-2,5-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid, characterized by the presence of butyl and dihydroxy groups on the benzene ring. Hydroxybenzoic acids are a prominent class of phenolic acids known for their biochemical and antioxidant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-2,5-dihydroxybenzoic acid typically involves the hydroxylation of butylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenolates under high pressure and temperature .
Industrial Production Methods: Industrial production of hydroxybenzoic acids often involves the extraction from natural sources such as plants, where they are present as secondary metabolites . The extraction process includes solvent extraction, purification, and crystallization to obtain the desired compound.
化学反应分析
Types of Reactions: 4-Butyl-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-Butyl-2,5-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as an additive in food and cosmetics for its preservative qualities
作用机制
The mechanism of action of 4-butyl-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of the microorganisms
相似化合物的比较
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Known for its antioxidant and anti-inflammatory properties.
Salicylic Acid (2-Hydroxybenzoic Acid): Widely used in skincare for its anti-inflammatory and exfoliating effects.
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Noted for its strong antioxidant activity.
Uniqueness: 4-Butyl-2,5-dihydroxybenzoic acid is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with lipid membranes compared to other hydroxybenzoic acids .
属性
CAS 编号 |
686708-81-6 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-butyl-2,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-3-4-7-5-10(13)8(11(14)15)6-9(7)12/h5-6,12-13H,2-4H2,1H3,(H,14,15) |
InChI 键 |
MVHHQTYNTSJWFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C=C1O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenol](/img/structure/B13967230.png)
![2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13967232.png)
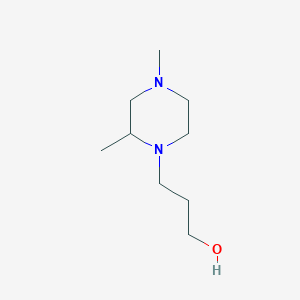
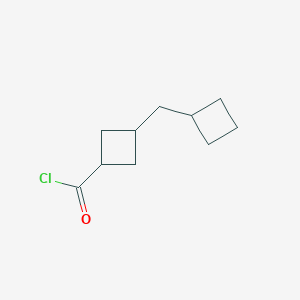
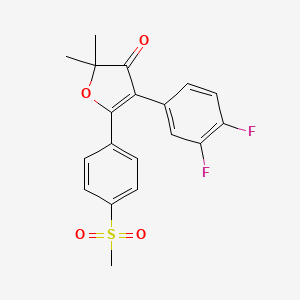
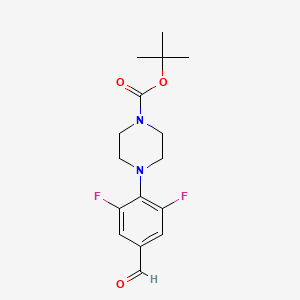
![4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol](/img/structure/B13967246.png)

![2-[1-(2-Benzothiazolyl)ethylidene]propanedinitrile](/img/structure/B13967260.png)

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
